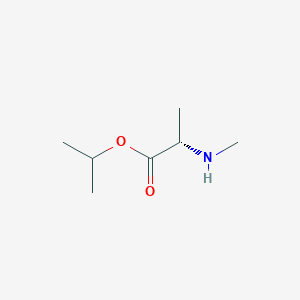

Isopropyl methyl-L-alaninate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-(methylamino)propanoate |

InChI |

InChI=1S/C7H15NO2/c1-5(2)10-7(9)6(3)8-4/h5-6,8H,1-4H3/t6-/m0/s1 |

InChI Key |

AHZBIPPXGFSEJH-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NC |

Canonical SMILES |

CC(C)OC(=O)C(C)NC |

Origin of Product |

United States |

Synthetic Methodologies for Isopropyl L Alaninate

Esterification Pathways of L-Alanine

The direct esterification of L-alanine with isopropanol (B130326) is a common and fundamental approach to obtaining isopropyl L-alaninate. This transformation can be achieved through several distinct chemical routes, each with its own set of reagents and reaction conditions.

Acid-Catalyzed Esterification Approaches

The synthesis of L-alanine isopropyl ester hydrochloride can be initiated by the reaction of L-alanine with isopropanol under acidic conditions. This is followed by treatment with hydrogen chloride to form the hydrochloride salt. chemicalbook.com Sulfuric acid is a notable catalyst for the esterification of amino acids. nih.govresearchgate.net While specific studies on the sulfuric acid-catalyzed esterification of L-alanine with isopropanol are not extensively detailed in the provided results, the general principle involves the protonation of the carboxylic acid group of L-alanine by the acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by isopropanol.

Thionyl Chloride Mediated Synthesis Routes

A widely utilized method for the synthesis of isopropyl L-alaninate involves the use of thionyl chloride (SOCl₂). In a typical procedure, L-alanine hydrochloride salt is suspended in isopropanol, and thionyl chloride is added dropwise at a controlled temperature, often around 0°C. The reaction mixture is then stirred for an extended period, typically overnight at room temperature. This process leads to the formation of L-alanine isopropyl ester hydrochloride with high yields, reportedly around 87%. chemicalbook.com

The reaction mechanism involves the in situ formation of an acid chloride from L-alanine and thionyl chloride, which is then readily esterified by isopropanol. The use of the hydrochloride salt of L-alanine is common in this procedure. chemicalbook.com

Trimethylsilyl (B98337) Chloride (TMSCl) Activated Esterification

Trimethylsilyl chloride (TMSCl) in conjunction with an alcohol serves as an efficient system for the esterification of amino acids. This method is noted for its mild reaction conditions and straightforward workup. nih.gov While the direct application of TMSCl for the synthesis of isopropyl L-alaninate from L-alanine and isopropanol is not explicitly detailed in the available literature, the general procedure involves the reaction of the amino acid with TMSCl and the corresponding alcohol at room temperature. nih.gov This method has been successfully applied to the synthesis of various amino acid methyl esters, suggesting its potential applicability for isopropyl esters as well. nih.gov

Catalytic Enhancements in Isopropyl L-Alaninate Synthesis

To improve reaction efficiency, reduce waste, and facilitate catalyst recovery, various catalytic systems have been explored for the synthesis of isopropyl L-alaninate. These can be broadly categorized into heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis Using Metal Oxides (e.g., Alumina (B75360), Silica)

The use of solid acid catalysts such as alumina (Al₂O₃) and silica (B1680970) (SiO₂) has been shown to be effective in the synthesis of L-alanine isopropyl ester hydrochloride, particularly in conjunction with thionyl chloride. google.com In these methods, a small amount of thionyl chloride is mixed with isopropanol, followed by the addition of L-alanine and the heterogeneous catalyst. google.com

The reaction is typically stirred at room temperature initially and then heated to around 40°C for approximately 24 hours. google.com Following the reaction, the product is worked up by adjusting the pH with hydrochloric acid and then isolated by crystallization. google.com This approach offers several advantages, including reduced consumption of corrosive reagents like thionyl chloride, recyclability of the catalyst, and high product purity and yield. google.comgoogle.com

Detailed studies have reported high yields and purities for this method under various conditions, as summarized in the table below. google.com

| Catalyst | L-Alanine (mol) | Isopropanol (mL) | Thionyl Chloride (mL) | Catalyst (g) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Alumina | 1 | 90 | 4.36 | 5 | 20, then 40 | 24 | 90.85 | 99.1 |

| Silica | 1 | 135 | 5.09 | 4.8 | 15, then 40 | 24 | 92.13 | 99.4 |

| Alumina | 1 | 180 | 5.81 | 10 | 20, then 40 | 24 | 92.5 | 99.4 |

| Alumina | 1 (kg scale) | 180 (L scale) | 5.81 (L scale) | 10 (kg scale) | 20, then 40 | 24 | 93.7 | 99.2 |

Homogeneous Catalysis Strategies

Homogeneous catalysis offers an alternative approach to the synthesis of isopropyl L-alaninate. One notable example involves a multi-step process where L-alanine is first converted to 4-methyl-2,5-dioxo-oxazolidine. This intermediate is then reacted with isopropanol in the presence of a homogeneous catalytic system comprising a strong acidic ion-exchange resin and an ionic liquid, such as 3-methyl-1-ethyl-imidazolium sulfate. The reaction is typically carried out in a solvent like toluene at around 50°C for 20 hours. This method has been reported to produce L-alanine isopropyl ester hydrochloride with a yield of approximately 83.2%. guidechem.comgoogle.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.commdpi.com In the context of amino acid esterification, microwave irradiation has been shown to be particularly effective due to the polar nature of amino acids, which allows for efficient absorption of microwave energy. mdpi.com

The esterification of unprotected α-amino acids, such as L-alanine, can be efficiently achieved under microwave irradiation in a one-pot, solventless protocol. mdpi.com This method typically involves the use of an acid catalyst, such as methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH), with the alcohol serving as both the reactant and the solvent. mdpi.com The absence of a separate solvent simplifies the work-up procedure and reduces waste. mdpi.com

Research on the microwave-assisted esterification of L-leucine with various alcohols has demonstrated that this technique can significantly accelerate the reaction compared to conventional oil bath heating. mdpi.com This acceleration is attributed to the high dielectric loss factor of the reaction mixture, which leads to rapid and efficient heating. mdpi.com Studies have also shown that the esters of chiral amino acids can be obtained with retention of configuration under these conditions, which is crucial for maintaining the biological activity of the final product. tandfonline.com

Table 1: Comparison of Microwave-Assisted Esterification of Amino Acids

| Amino Acid | Alcohol | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-Leucine | n-Butanol | p-TsOH | - | 30 | 72 | scirp.org |

| Various | Various | MsOH or p-TsOH | 70 | - | Satisfactory | mdpi.com |

| Various | Various | Acid Catalysts | - | 5 | Quantitative | tandfonline.com |

Green Chemistry Principles Applied to Isopropyl L-Alaninate Production

The principles of green chemistry are increasingly being applied to chemical synthesis to minimize environmental impact. The production of isopropyl L-alaninate is an area where these principles can be effectively implemented to create more sustainable processes.

Solvent Selection and Recovery in Esterification Processes

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. In the context of amino acid esterification, research has focused on the use of "green" solvents, such as ionic liquids. researchgate.net Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution and workplace exposure. researchgate.net Furthermore, some ionic liquids can also act as catalysts, simplifying the reaction system. semanticscholar.org

In some synthetic routes for L-alanine isopropyl ester, isopropanol, one of the reactants, can also be used as the solvent. nih.gov This approach, known as a solventless or high-concentration reaction, is highly desirable from a green chemistry perspective as it eliminates the need for an additional solvent, thereby reducing waste and simplifying purification. The recovery and reuse of the excess alcohol is also a key strategy to improve the sustainability of the process. nih.gov

Catalyst Reuse and Environmental Impact Mitigation

The use of recyclable catalysts is a cornerstone of green chemistry, as it reduces waste and the need for often expensive and hazardous materials. In the synthesis of L-alanine isopropyl ester hydrochloride, alumina has been used as a catalyst, which can be recovered and reused. nih.gov

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, offer a green alternative to traditional homogeneous acid catalysts like sulfuric acid. oru.edu These solid catalysts can be easily separated from the reaction mixture by filtration and can be reused for multiple reaction cycles, often without significant loss of activity. mdpi.comoru.edu For example, some solid acid catalysts have been shown to be reusable for four to eight cycles with consistent performance. researchgate.netoru.edu Zinc(II)-based salts have also been identified as effective and recyclable catalysts for the esterification of fatty acids, a process that shares similarities with amino acid esterification. acs.org The catalyst can be recovered by filtration and reused multiple times without any loss of activity. acs.org

Table 2: Reusability of Solid Acid Catalysts in Esterification Reactions

| Catalyst | Substrate | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| Alumina | L-Alanine | Multiple | Can be recovered and reused | nih.gov |

| Amberlyst-15 | Waste Cooking Oil | 4 | Similar activity after regeneration | oru.edu |

| Sulfonic resin | Oleic Acid | Multiple | Good resistance to deactivation | mdpi.com |

| Zinc(II) salts | Pelargonic Acid | Multiple | No loss of activity | acs.org |

| Mesoporous silica–SO3H | Lauric Acid | 8 | No deactivation | researchgate.net |

Waste Reduction Strategies in Industrial Synthesis

Waste reduction in industrial synthesis is a multifaceted endeavor that encompasses raw material efficiency, process optimization, and the minimization of byproducts. A key strategy in the synthesis of L-alanine isopropyl ester hydrochloride has been to significantly reduce the consumption of hazardous reagents like thionyl chloride. nih.gov By employing a metal catalyst, the amount of thionyl chloride required can be reduced to 3-4% of the original amount, which drastically decreases the generation of corrosive and irritating waste gas. nih.gov

Biocatalytic Approaches for Alanine (B10760859) Ester Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, which reduces energy consumption and the formation of byproducts.

Enzymatic Esterification of Amino Acids

The choice of enzyme and reaction conditions can significantly influence the yield and selectivity of the esterification. For instance, in the synthesis of L-alanyl-D-glucose, the lipase (B570770) from Rhizomucor miehei gave the best conversion in the presence of an acetate buffer at pH 4. nih.gov Lipases can also be immobilized on solid supports, which facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles, further enhancing the sustainability of the process. The lipase from Thermomyces lanuginosus has been used to catalyze the Michael addition of aromatic amines to acrylates to produce β-amino acid esters in a continuous-flow microreactor, demonstrating the potential for enzymatic processes in modern, efficient synthetic setups. nih.gov

Table 3: Lipase-Catalyzed Synthesis of Amino Acid Esters

| Enzyme Source | Amino Acid | Acyl Acceptor | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Rhizomucor miehei | L-Alanine | D-Glucose | Non-polar | Up to >99% (total esters) | mdpi.com |

| Porcine Pancreas | L-Alanine | D-Glucose | Non-polar | Up to >99% (total esters) | mdpi.com |

| Rhizomucor miehei | L-Alanine | D-Glucose | DMF/Dichloromethane | 67.1% (total esters) | nih.gov |

| Thermomyces lanuginosus | Aniline (forms β-amino acid) | Methyl Acrylate | Methanol | 80.3% | nih.gov |

Transaminase-Mediated Pathways Involving L-Alanine as an Amine Donor

The enzymatic synthesis of chiral amines and amino acid derivatives using transaminases (TAs), also known as aminotransferases, represents a significant advancement in green chemistry and biocatalysis. mdpi.comrsc.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor, enabling the production of highly enantiopure compounds. frontiersin.orgnih.gov The synthesis of Isopropyl L-alaninate via this method involves the asymmetric amination of its corresponding keto-ester, isopropyl 2-oxopropanoate (isopropyl pyruvate), utilizing L-alanine as the amino donor.

The reaction mechanism follows a well-established ping-pong bi-bi kinetic model, which consists of two distinct half-reactions. mdpi.comnih.gov

First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, accepts the amino group from the L-alanine donor. This converts the enzyme-bound PLP into pyridoxamine-5'-phosphate (PMP) and releases the keto-acid byproduct, pyruvate.

Second Half-Reaction: The keto-ester substrate, isopropyl pyruvate, enters the active site. The amino group from PMP is then transferred to the keto-ester, forming the desired product, Isopropyl L-alaninate, and regenerating the original PLP-enzyme complex for the next catalytic cycle. mdpi.com

Detailed Research Findings

The use of L-alanine as an amine donor is advantageous due to its low cost and wide availability. frontiersin.org However, a primary challenge in transaminase-catalyzed reactions with L-alanine is the thermodynamic equilibrium, which often does not favor product formation. rsc.orgelsevierpure.comuab.cat The transamination between an α-keto acid (or ester) and L-alanine is a reversible process, and the accumulation of the pyruvate co-product can drive the reaction backward, limiting the final conversion yield. acs.org

To overcome this limitation, several strategies have been developed. A straightforward approach is to use a large stoichiometric excess of L-alanine to shift the equilibrium towards the product side. nih.gov A more effective and common strategy involves the active removal of the pyruvate byproduct from the reaction mixture, which effectively pulls the equilibrium forward. rsc.orgacs.org

While direct studies on the synthesis of Isopropyl L-alaninate are not extensively detailed in the reviewed literature, the feasibility of this transformation is strongly supported by research on the transamination of other, more complex keto esters. For instance, studies have demonstrated the successful amination of β-keto esters to produce chiral β-amino esters. In one such study, various ω-transaminases were screened for their ability to convert ethyl benzoylacetate into ethyl (S)-3-amino-3-phenylpropanoate. This demonstrates the capability of these enzymes to accept ester functionalities adjacent to the target keto group. nih.gov

The research highlights that enzyme engineering and the choice of amine donor are critical for achieving high conversion. While L-alanine can be used, other donors that form byproducts which spontaneously transform or are otherwise removed from the equilibrium can lead to higher yields. nih.gov Nevertheless, the fundamental ability of transaminases to process keto-ester substrates provides a strong proof-of-concept for the synthesis of Isopropyl L-alaninate from isopropyl pyruvate using L-alanine as the donor, provided an efficient pyruvate removal system is employed.

Table 1: Example of Transaminase-Mediated Synthesis of a Chiral Amino Ester Using Various Amine Donors

The following data is based on the synthesis of ethyl (S)-3-amino-3-phenylpropanoate from the β-keto ester ethyl benzoylacetate, illustrating the applicability of transaminases to keto ester substrates.

| Enzyme Variant | Amine Donor | Donor Equivalents | Conversion (%) | Enantiomeric Excess (ee %) |

| (S)-selective 3FCR_4M | L-Alanine | 10 | 6 | >99 |

| (R)-selective ATA117 11Rd | L-Alanine | 10 | No Detection | N/A |

| (S)-selective 3FCR_4M | o-Xylylenediamine | 1 | 32 | >99 |

| (R)-selective ATA117 11Rd | o-Xylylenediamine | 1 | 13 | >99 |

Data sourced from studies on β-keto ester transamination. nih.gov

Chemical Reactivity and Advanced Transformations Involving Isopropyl L Alaninate

Isopropyl L-Alaninate as a Chiral Building Block

The fundamental utility of isopropyl L-alaninate lies in its identity as a chiral building block. chemimpex.com The presence of a defined stereocenter inherited from L-alanine allows chemists to construct enantiomerically pure molecules, a critical requirement for many biologically active compounds. This chiral integrity is maintained throughout various synthetic transformations, making it a reliable precursor in asymmetric synthesis. guidechem.comnih.gov

In the intricate field of peptide synthesis, protected amino acid derivatives are essential for the controlled, stepwise formation of peptide bonds. Isopropyl L-alaninate functions effectively in this capacity. ontosight.ai The isopropyl ester group masks the carboxylic acid functionality of alanine (B10760859), preventing it from undergoing unwanted reactions while its amino group is coupled with another amino acid. This protecting group can be readily removed under mild conditions when the synthesis requires it, ensuring the integrity of the growing peptide chain. ontosight.ai Its application is fundamental to creating specific, biologically active peptides and proteins. chemimpex.com

Isopropyl L-alaninate is a key starting point for the synthesis of more complex amino acid derivatives. chemimpex.commedchemexpress.com Its structure allows for modifications at the amine terminus, enabling the introduction of various functional groups. These elaborations lead to novel amino acid analogs with tailored properties for research in biochemistry and pharmaceutical development, helping scientists to understand protein structures and metabolic pathways. chemimpex.commedchemexpress.com For example, it has been used in the synthesis of chiral metallacycles and alanine-based chiral metallogels, demonstrating its utility in creating complex, higher-ordered nanostructures. nih.gov

A significant application of isopropyl L-alaninate is as an intermediate in the synthesis of prodrugs and other bioactive molecules. chemimpex.comrsc.org The ester linkage can be designed to be cleaved in vivo by metabolic enzymes, releasing the active drug molecule. This strategy is often employed to enhance the solubility, stability, or bioavailability of a parent drug.

One prominent example is its use as a starting material for tenofovir (B777) alafenamide, a key antiviral medication. google.combiosynth.com The presence of its enantiomer, D-alanine isopropyl ester hydrochloride, can lead to chiral impurities in the final drug product, highlighting the importance of using enantiomerically pure starting materials. google.com Research has also focused on synthesizing novel derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) by conjugating them with L-amino acid isopropyl esters to create pharmaceutically active ionic liquids. researchgate.net Furthermore, L-alanine ester prodrugs of Hsp90 inhibitors, such as MPC-0767, have been developed to overcome the poor aqueous solubility of the parent compound, thereby improving its potential for clinical development. nih.gov

The versatility of L-alanine itself as a precursor is seen in the enzymatic synthesis of metaraminol, an active pharmaceutical ingredient used for treating hypotension. rsc.org In this process, L-alanine can serve as a bio-based, sustainable amine donor. rsc.org

| Bioactive Molecule/Prodrug | Role of Isopropyl L-Alaninate/L-Alanine Moiety | Therapeutic Area/Application |

| Tenofovir Alafenamide | Chiral starting material for the phosphonamidate prodrug. google.combiosynth.com | Antiviral (Hepatitis B, HIV) |

| MPC-0767 (Hsp90 Inhibitor Prodrug) | L-alanine ester promoiety used to increase water solubility. nih.gov | Oncology |

| NSAID Ionic Liquid Derivatives | Conjugated with NSAIDs to form new derivatives with altered physicochemical properties. researchgate.net | Anti-inflammatory |

| Metaraminol | L-alanine can act as a chiral amine donor in its enzymatic synthesis. rsc.org | Hypotension Treatment |

Stereoselective Reactions with Isopropyl L-Alaninate

The chiral center of isopropyl L-alaninate is a powerful tool for directing the stereochemical outcome of chemical reactions. Its use is central to asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule.

Isopropyl L-alaninate is employed as a chiral auxiliary, a molecule that temporarily incorporates into a reacting system to control the stereochemistry of a newly formed chiral center. guidechem.com This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. For instance, the predictable stereochemistry of the alanine backbone allows for the selective synthesis of one enantiomer over the other, which is crucial as different enantiomers of a drug can have vastly different biological effects. fda.govwiley.com The synthesis of enantiopure 1,2-amino alcohols, which are important chiral auxiliaries and components of biologically active compounds, can be achieved from L-phenylalanine through enzymatic cascades, showcasing the importance of chiral amino acid precursors in asymmetric synthesis. nih.gov

In reactions that create a new chiral center in a molecule that already contains one, diastereomers are formed. Isopropyl L-alaninate can exert significant influence over which diastereomer is preferentially formed, a phenomenon known as diastereoselective control. fda.gov The existing stereocenter on the alanine fragment sterically or electronically directs the approach of reagents, leading to a higher yield of the desired diastereomer. This control is vital for synthesizing complex molecules with multiple stereocenters, such as advanced pharmaceutical intermediates and natural products, ensuring the final product has the correct three-dimensional arrangement for its intended biological function. fda.govfishersci.com The separation of L-alanine isopropyl ester hydrochloride from its D-enantiomer is a critical step for quality control, often requiring specialized chromatographic methods to ensure the stereochemical purity needed for these transformations. google.com

| Reaction Type | Role of Isopropyl L-Alaninate | Outcome |

| Asymmetric Synthesis | Chiral auxiliary or building block. guidechem.comwiley.com | Formation of a specific enantiomer of the target molecule. |

| Diastereoselective Transformations | Directs the formation of a new chiral center. fda.govfishersci.com | Preferential formation of one diastereomer over another. |

Derivatization Strategies for Functionalization and Advanced Applications

The chemical versatility of Isopropyl L-alaninate, stemming from its amino and ester functionalities, allows for a range of derivatization strategies. These modifications are pivotal in tailoring the molecule for advanced applications, including its use as a chiral building block in the synthesis of complex molecules and as a component in drug delivery systems.

The primary amine group in Isopropyl L-alaninate is a key site for functionalization, enabling the formation of a wide array of N-substituted derivatives. These transformations are fundamental in peptide synthesis and in the development of novel compounds with specific biological or chemical properties.

One common strategy for N-substitution is N-acylation , where an acyl group is introduced to the nitrogen atom. This can be achieved through reaction with acyl chlorides or anhydrides. For instance, the acylation of L-amino acids can be catalyzed by enzymes like aminoacylases in aqueous media, offering a green and selective alternative to traditional chemical methods such as the Schotten-Baumann reaction. nih.gov Studies have shown that enzymes from Streptomyces ambofaciens can catalyze the acylation of various L-amino acids, with the reaction rate being influenced by the nature of the amino acid and the fatty acid used as the acyl donor. nih.gov

Another important method for creating N-substituted alanine esters is reductive amination . This reaction involves the formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, which is then reduced to form the corresponding amine. youtube.comorganic-chemistry.orgyoutube.com While direct reductive amination of Isopropyl L-alaninate is not extensively detailed in the provided results, the general principles are well-established. For example, the reductive amination of aldehydes and ketones with ammonia, primary, or secondary amines can be achieved using reducing agents like sodium cyanoborohydride. youtube.com Enzymatic approaches, such as the use of L-alanine dehydrogenase, have also been explored for the synthesis of L-alanine derivatives through the reductive amination of α-keto acids. nih.gov

The synthesis of N-alkylated amino acids can also be achieved through direct alkylation with alcohols. Research has demonstrated the N-isopropylation of unprotected alanine using isopropanol (B130326) in the presence of a ruthenium catalyst, leading to the formation of N-isopropyl-alanine with high selectivity for monoalkylation. This method provides an atom-economic route to N-alkylated amino acids.

A practical application of N-substitution is demonstrated in the synthesis of L-alanine-N-methylamide. This is achieved by reacting L-alanine methyl ester hydrochloride with a solution of methylamine (B109427) in ethanol. orgsyn.org Although this example uses the methyl ester, the principle is readily applicable to the isopropyl ester.

These derivatization strategies are crucial for incorporating Isopropyl L-alaninate into larger molecules and for modifying its properties for specific applications. The ability to selectively functionalize the nitrogen atom opens up a vast chemical space for the design and synthesis of novel compounds.

Table 1: Examples of N-Substitution Reactions of Alanine Derivatives

| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Reagent | Reference |

| L-alanine methyl ester hydrochloride | Methylamine in ethanol | L-alanine-N-methylamide | Aminolysis | - | orgsyn.org |

| Alanine | Isopropanol | N-isopropyl-alanine | N-alkylation | Ruthenium catalyst | |

| α-keto acids | Ammonia | L-alanine derivatives | Reductive amination | L-alanine dehydrogenase | nih.gov |

| Aldehydes/Ketones | Amines | Substituted amines | Reductive amination | Sodium cyanoborohydride | youtube.com |

| L-amino acids | Undecylenoic acid | N-undecylenoyl-L-amino acids | N-acylation | Streptomyces ambofaciens aminoacylases | nih.gov |

Phosphorylation Reactions of Alanine Esters

The phosphorylation of Isopropyl L-alaninate is a critical transformation, particularly in the field of medicinal chemistry for the development of phosphoramidate (B1195095) prodrugs, often referred to as ProTides. wisc.edunih.govcardiff.ac.ukguidechem.comnih.govnih.govgoogle.com This strategy is employed to mask the charge of a phosphate (B84403) or phosphonate (B1237965) group, thereby improving the cell permeability and oral bioavailability of nucleotide or nucleoside analogue antiviral drugs. Once inside the cell, the phosphoramidate is designed to be cleaved by cellular enzymes, releasing the active monophosphate form of the drug. wisc.edunih.gov

The synthesis of phosphoramidate prodrugs typically involves the reaction of a phosphorylated or phosphonylated active drug molecule with an amino acid ester, such as Isopropyl L-alaninate, and an aryl group, often a phenol (B47542) or naphthol derivative. nih.govnih.gov A common method for creating the phosphoramidate linkage is through the use of a phosphorochloridate intermediate. For example, a nitrophenyl phosphoramidating reagent can be prepared by reacting p-nitrophenyl dichlorophosphate (B8581778) with Isopropyl L-alaninate in the presence of a base like triethylamine (B128534), followed by reaction with a phenol. wisc.edu This reagent can then be coupled with a nucleoside analogue. wisc.edu

Several studies have detailed the synthesis of phosphoramidate prodrugs of various therapeutic agents using Isopropyl L-alaninate. In the development of inhibitors for ENO1-deleted cancers, McGuigan-type phosphonoamidate prodrugs were synthesized by chlorination of a phosphonate intermediate, followed by sequential addition of phenol or naphthol and Isopropyl L-alaninate. nih.govnih.gov Similarly, in the creation of prodrugs for 2'-deoxypseudoisocytidine, phosphorochloridates were reacted with the protected nucleoside in the presence of tert-butylmagnesium chloride, followed by coupling with Isopropyl L-alaninate. nih.govcardiff.ac.uk

The synthesis of the antiviral drug Sofosbuvir (B1194449), a prominent treatment for Hepatitis C, utilizes a key intermediate derived from L-alanine isopropyl ester hydrochloride. google.com The general synthetic strategy for such phosphoramidate prodrugs often results in a mixture of diastereomers at the phosphorus center. The separation of these diastereomers can be a significant challenge, and methods for diastereoselective synthesis are highly sought after. wisc.edu

Table 2: Synthesis of Phosphoramidate Derivatives using Isopropyl L-Alaninate

| Active Molecule/Precursor | Phosphorylating/Coupling Agent | Amine Source | Key Reagents/Catalysts | Product Type | Reference |

| p-nitrophenyl dichlorophosphate | Phenol | L-alanine isopropyl ester | Triethylamine | Nitrophenyl phosphoramidating reagent | wisc.edu |

| Phosphonate intermediate | Phenol/Naphthol | Isopropyl L-alaninate | Chlorinating agent, H2-mediated debenzylation | McGuigan phosphonoamidate prodrug | nih.govnih.gov |

| Protected 2'-deoxypseudoisocytidine | Phosphorochloridates | Isopropyl L-alaninate | tert-butylmagnesium chloride | Phosphoramidate prodrug of a C-nucleoside | nih.govcardiff.ac.uk |

| Nucleoside analogue for Sofosbuvir | - | L-alanine isopropyl ester hydrochloride | - | Sofosbuvir intermediate | google.com |

Coordination Chemistry and Ligand Design with Alanine Ester Moieties

The presence of both a nitrogen and an oxygen donor atom in Isopropyl L-alaninate makes it a potentially valuable bidentate ligand in coordination chemistry. The chiral nature of this ligand further enhances its utility, particularly in the design of chiral metal complexes for applications in asymmetric catalysis and materials science.

While specific studies focusing solely on the metal complexation of Isopropyl L-alaninate are not extensively covered in the provided search results, the coordination chemistry of the parent amino acid, alanine, and its derivatives is well-documented. These studies provide a strong foundation for understanding the potential coordination behavior of Isopropyl L-alaninate.

Alanine can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring. Research on mixed ligand complexes has shown that alanine can coordinate with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), alongside other ligands like 8-hydroxyquinoline (B1678124) or anthranilic acid. nih.gov The formation of these complexes is confirmed by techniques such as FT-IR and UV-Vis spectroscopy.

In the context of organometallic chemistry, derivatives of alanine have been used to synthesize chelate complexes with metals like palladium, rhodium, iridium, and ruthenium. For instance, R-3-(3-pyridyl)alanine has been shown to react with chloro-bridged metal complexes to form chelate complexes where the amino and carboxylate groups coordinate to the metal center. researchgate.net

Given that Isopropyl L-alaninate retains the essential amino and ester functionalities, it is expected to exhibit similar coordination behavior, acting as a bidentate N,O-donor ligand. The isopropyl ester group, being sterically bulkier than a simple methyl or ethyl group, could influence the stability, structure, and reactivity of the resulting metal complexes. Further research is needed to fully explore the coordination chemistry of Isopropyl L-alaninate with a wide range of metal ions and to characterize the resulting complexes.

Table 3: Examples of Metal Complexes with Alanine and its Derivatives

| Metal Ion(s) | Ligand 1 | Ligand 2 | Complex Type | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Alanine | 8-Hydroxyquinoline | Mixed ligand complex | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | L-alanine | Anthranilic acid | Mixed ligand complex | |

| Pd, Rh, Ir, Ru | R-3-(3-pyridyl)alanine | - | Organometallic chelate complex | researchgate.net |

Advanced Analytical Methodologies for Isopropyl L Alaninate

Chromatographic Techniques for Purity and Chiral Analysis

Chromatography is the cornerstone for the analytical assessment of Isopropyl L-alaninate. Both HPLC and GC are powerful tools, each offering distinct advantages for specific analytical challenges, from impurity profiling to the critical determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of amino acid esters like Isopropyl L-alaninate. Its application spans from quantifying impurities to resolving stereoisomers, which is crucial for compounds with chiral centers.

The identification and quantification of related substances are vital for controlling the quality of Isopropyl L-alaninate. HPLC methods are developed to separate the target compound from potential impurities, which may include starting materials, by-products, or degradation products. For instance, a common impurity profile might include other ester forms of L-alanine, such as L-alanine methyl ester and L-alanine ethyl ester. patsnap.comgoogle.com

A robust HPLC method for impurity profiling was developed using an octadecyl bonded silica (B1680970) gel (C18) column. patsnap.comgoogle.com To enhance the separation of these closely related polar compounds, an ion-pairing reagent like sodium heptanesulfonate is often introduced into the mobile phase. patsnap.comgoogle.com The detection wavelength is a critical parameter, with studies showing a maximum absorption peak for Isopropyl L-alaninate hydrochloride at approximately 205 nm, making this the optimal wavelength for detection. patsnap.com Method validation often includes forced degradation studies, where the sample is exposed to acidic, basic, or oxidative conditions to ensure the method can effectively separate the main peak from any potential degradants. patsnap.com

Since Isopropyl L-alaninate is a chiral molecule, distinguishing between the L-enantiomer and its counterpart, D-alanine isopropyl ester, is essential. Chiral HPLC is the definitive method for this purpose. Two primary strategies are employed: direct separation using a chiral stationary phase (CSP) or indirect separation by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column. nih.gov

For indirect separation, a chiral derivatizing agent, such as acetyl glucose isothiocyanate (GITC), can be used to react with both enantiomers in an alkaline solution. google.com The resulting diastereomers can then be separated on a conventional reversed-phase column, like a YMC-Pack ODS-AQ, and detected at a suitable wavelength, for example, 246 nm. google.com

Direct methods often utilize CSPs that can stereoselectively interact with the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and their esters. sigmaaldrich.com These columns are compatible with a wide range of mobile phases, making them versatile for separating polar, ionic enantiomers. sigmaaldrich.com Another approach involves crown ether-based CSPs, which are highly effective for separating compounds with primary amine groups, although they may require strongly acidic mobile phases. google.comnih.gov

The success of any HPLC separation hinges on the careful selection and optimization of the mobile and stationary phases. nih.gov For reversed-phase separation of Isopropyl L-alaninate and its impurities, C18 columns are a common choice due to their hydrophobic nature. google.com However, the polarity of the analyte requires specific mobile phase compositions to achieve adequate retention and resolution. google.com

Mobile phase optimization involves adjusting several factors. The organic modifier, typically acetonitrile (B52724) or methanol, is blended with an aqueous buffer. mastelf.com Acetonitrile is often preferred for its low viscosity and UV transparency. mastelf.com The pH of the aqueous portion is critical; for amino acid esters, an alkaline mobile phase (e.g., pH 8.0) can increase retention on a C18 column. google.com Ion-pairing reagents, such as sodium heptanesulfonate, can be added to the mobile phase to improve the peak shape and retention of ionic analytes on a reversed-phase column. patsnap.comgoogle.com Furthermore, the concentration of additives like triethylamine (B128534) can be fine-tuned to predictably alter column selectivity for hydrophilic amino acids. nih.gov The choice between isocratic and gradient elution depends on the complexity of the sample, with gradient elution being necessary for separating compounds with a wide range of polarities. oup.com

Table 1: Example HPLC Methodologies for Isopropyl L-Alaninate Analysis

| Parameter | Impurity Profiling | Chiral Separation (Indirect) |

| Stationary Phase | Octadecyl bonded silica gel (C18) patsnap.comgoogle.com | YMC-Pack ODS-AQ (C18) google.com |

| Mobile Phase | A: 0.02mol/L Potassium dihydrogen phosphate (B84403) (pH 8.0) B: Acetonitrile google.com | A: Water B: Methanol (50:50 v/v) google.com |

| Additives | Sodium heptanesulfonate (ion-pairing agent) patsnap.comgoogle.com | Triethylamine (for derivatization step) google.com |

| Elution Mode | Gradient google.com | Isocratic google.com |

| Flow Rate | 1.2 - 1.5 mL/min google.com | 1.0 mL/min google.com |

| Column Temp. | 25 - 35 °C google.com | 25 °C google.com |

| Detection (UV) | 205 - 212 nm patsnap.comgoogle.com | 246 nm google.com |

| Analyte Form | Native | GITC Derivative google.com |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is another powerful technique for the analysis of amino acid esters. However, due to the high polarity and low volatility of these compounds, derivatization is typically required to make them suitable for GC analysis. thermofisher.comsigmaaldrich.com This process converts the polar functional groups into more volatile and thermally stable derivatives, improving their chromatographic behavior. sigmaaldrich.com

When coupled with a Mass Spectrometry (MS) detector, GC becomes an exceptionally specific and sensitive tool (GC-MS). This combination allows for not only the quantification of trace-level impurities but also their definitive identification based on their mass spectra. researchgate.net

For the analysis of alanine (B10760859) and its esters, a common derivatization technique is silylation. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com These reagents react with the active hydrogens on the amine group, converting the analyte into a stable and volatile silyl (B83357) derivative. thermofisher.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.comnih.gov Following derivatization, the sample is injected into the GC, where the derivatives are separated on a capillary column, often a 5% phenyl methylpolysiloxane column (e.g., TR-5 or SLB-5ms), before being detected by the mass spectrometer. thermofisher.comsigmaaldrich.com GC-MS is highly effective for creating a chemical fingerprint of a sample, allowing for the detection of a wide range of amino acid derivatives in a single run. mdpi.com

Table 2: Example GC-MS Methodology for Alanine Derivative Analysis

| Parameter | GC-MS of Silyl Derivatives |

| Analyte | Alanine / Alanine Esters |

| Derivatization Reagent | MTBSTFA (N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide) sigmaaldrich.comnih.govresearchgate.net |

| Reaction Conditions | Heat with acetonitrile at 100 °C sigmaaldrich.com |

| Stationary Phase | 5% Phenyl Polysiloxane (e.g., SLB™-5ms, Rxi-5ms) sigmaaldrich.comresearchgate.net |

| Column Example | 20 m x 0.18 mm I.D. x 0.18 µm sigmaaldrich.com |

| Injection Mode | On-column or Split/Splitless researchgate.net |

| Detector | Mass Spectrometer (MS) researchgate.net |

| Ionization Mode | Electron Impact (EI), 70 eV researchgate.net |

| Analysis Mode | Selected Ion Monitoring (SIM) for trace quantification researchgate.net |

Chiral GC Stationary Phases for Enantiomer Separation

The separation of enantiomers, or optical isomers, is a critical analytical challenge, particularly in the pharmaceutical and biochemical fields where the physiological effects of enantiomers can differ significantly. Gas chromatography (GC) employing chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of volatile compounds like amino acid esters. For Isopropyl L-alaninate, this involves derivatization to enhance volatility and thermal stability, followed by separation on a column coated with a chiral selector.

A common approach involves the N-acylation of the amino acid ester. For instance, N-trifluoroacetyl isopropyl esters of alanine analogues have been successfully separated using a Chirasil-Val stationary phase. capes.gov.br This phase is based on L-valinamide, which provides the chiral recognition necessary to differentiate between the L- and D-enantiomers of the derivatized analyte. The separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which have different energies and thus different retention times on the column.

Key characteristics for a successful enantioselective GC method include:

High Resolution: The CSP must provide a high resolution factor (Rs) to allow for baseline separation of the enantiomeric peaks, even when the column is overloaded to improve the signal-to-noise ratio.

Low Volatility of CSP: The stationary phase should be thermally stable at the temperatures required for elution, minimizing "bleeding" that can increase baseline noise and affect the accuracy of quantification. uni-tuebingen.de

Inertness: The CSP and the capillary column itself must be inert towards the analyte derivatives to prevent peak tailing and other chromatographic issues. uni-tuebingen.de

Availability of Oppositely Configured CSP: Using a CSP with the opposite chirality (e.g., based on D-valinamide instead of L-valinamide) can reverse the elution order of the enantiomers, which is a valuable tool for confirming the identity of the peaks. uni-tuebingen.de

Cyclodextrin-based CSPs are also widely used for chiral separations. gcms.cz These are macromolecules that can be derivatized to enhance their enantioselectivity for various classes of compounds. gcms.cz The choice of the specific CSP and the derivatizing agent is crucial and often requires empirical optimization to achieve the desired separation. researchgate.net Some chiral ionic liquids based on amino acid esters have also shown potential as GC stationary phases for enantiomeric recognition. wiley.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of organic molecules. For Isopropyl L-alaninate, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique and complementary information.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) NMR is particularly useful for monitoring the progress of the esterification reaction that forms Isopropyl L-alaninate and for confirming the structure of the final product. The ¹H NMR spectrum of Isopropyl L-alaninate hydrochloride shows characteristic signals that can be assigned to the different protons in the molecule. chemicalbook.com

For example, in the ¹H NMR spectrum of a related alanine dipeptide, the signals for the isopropoxy group appear as a multiplet for the OCH proton and a doublet for the OCH(CH₃)₂ protons. rsc.org The alpha-proton (α-H) of the alanine residue typically appears as a quartet, coupled to the neighboring methyl protons, which in turn appear as a doublet. The protons of the amino group (NH₂) will also give a characteristic signal. By integrating the areas of these signals, the relative number of protons of each type can be determined, confirming the structure. During a synthesis, the disappearance of the starting material signals (e.g., the carboxylic acid proton of L-alanine) and the appearance of the product signals can be used to track the reaction's progress. researchgate.net

Table 1: Representative ¹H NMR Data for an Alanine Derivative with an Isopropoxy Group

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.0 | m | OCH (CH₃)₂ |

| ~4.0 | q | NCH CH₃ |

| ~1.5 | d | OCH(CH₃ )₂ |

| ~1.4 | d | NCHCH₃ |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. Data is illustrative based on similar structures. rsc.org

The carbonyl carbon of the ester group is particularly diagnostic, typically appearing in the downfield region of the spectrum (around 170-175 ppm). The carbon of the isopropoxy group attached to the oxygen (OCH) will also have a characteristic chemical shift, as will the methyl carbons of the isopropyl group and the alanine residue. rsc.orgambeed.com This detailed information about the carbon backbone is crucial for unambiguous structural assignment. nih.gov

Table 2: Representative ¹³C NMR Data for an Alanine Derivative with an Isopropoxy Group

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C =O (Ester carbonyl) |

| ~68 | OC H(CH₃)₂ |

| ~49 | NC HCH₃ |

| ~21 | OCH(C H₃)₂ |

| ~17 | NCHC H₃ |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. Data is illustrative based on similar structures. rsc.orgambeed.com

Determining the enantiomeric excess (e.e.) is crucial when dealing with chiral molecules. While chiral GC is a powerful separation-based method, NMR spectroscopy can also be used for this purpose through the use of chiral shift reagents (CSRs). tcichemicals.com These are typically lanthanide complexes, such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃), which are themselves chiral. harvard.edunih.gov

When a CSR is added to a solution of a racemic or enantiomerically enriched sample of Isopropyl L-alaninate, it forms diastereomeric complexes with the L- and D-enantiomers. researchgate.net These diastereomeric complexes are not mirror images and will have different NMR spectra. researchgate.net This results in the splitting of signals that were equivalent in the absence of the CSR. For example, a single peak for a particular proton in the racemate will split into two separate peaks, one for the L-enantiomer complex and one for the D-enantiomer complex. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess. tcichemicals.com This method is advantageous as it does not require the physical separation of the enantiomers.

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying functional groups like the carbonyl (C=O) of the ester, the C-O single bond of the ester, and the N-H bonds of the amino group. longdom.org For Isopropyl L-alaninate, a strong absorption band corresponding to the C=O stretch of the ester group would be expected around 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and is particularly useful for analyzing the carbon backbone of a molecule. spectroscopyonline.comosti.govibm.com The C-C stretching and bending vibrations would provide a characteristic "fingerprint" for the molecule. IR and Raman spectroscopy are often used in a complementary fashion to obtain a more complete picture of the molecular structure and functional groups present.

Table 3: Expected Vibrational Frequencies for Isopropyl L-Alaninate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H (Amine) | Stretch | 3300-3500 | IR |

| C-H (Alkyl) | Stretch | 2850-3000 | IR, Raman |

| C=O (Ester) | Stretch | 1730-1750 | IR, Raman |

| C-O (Ester) | Stretch | 1000-1300 | IR |

| C-N | Stretch | 1020-1250 | IR |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection Wavelength Optimization

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile analytical technique used for the quantitative determination of various substances. For amino acid esters like Isopropyl L-alaninate, which lack a strong chromophore, direct UV detection can be challenging. However, its hydrochloride salt form exhibits a maximum absorption peak at approximately 205 nm. google.comhelixchrom.com This wavelength is therefore optimal for its detection and quantification using High-Performance Liquid Chromatography (HPLC) with a UV detector. google.com

For enhanced sensitivity and selectivity, especially in complex biological matrices, derivatization is often employed. Amino acids and their esters can be reacted with derivatizing agents like o-phthaldialdehyde (OPA) to yield highly fluorescent isoindole derivatives. nih.govresearchgate.net The optimization of excitation (λex) and emission (λem) wavelengths is crucial for maximizing the signal response. Studies on OPA-derivatized amino acids have shown that while maximum signal intensity can be achieved with an excitation wavelength of 229 nm, this may introduce baseline drift and negative peaks. nih.gov A compromise is often found by using an excitation wavelength of 240 nm, which provides excellent signal response and baseline stability. nih.govresearchgate.net The emission maximum for most OPA-derivatized amino acids, including alanine, is consistently observed around 450 nm. nih.govresearchgate.net

The choice of wavelength is critical for quantifying proteins by measuring the absorbance of aromatic amino acids like tryptophan and tyrosine, which absorb maximally at 280 nm. youtube.comyoutube.com However, for non-aromatic amino acids and their esters, detection at lower wavelengths or via derivatization is necessary.

Table 1: Optimal UV-Vis Wavelengths for Amino Acid Detection

| Compound/Derivative | Detection Method | Optimal Wavelength (nm) | Reference |

|---|---|---|---|

| L-alanine isopropyl ester hydrochloride | Direct UV Detection | λabs ≈ 205 | google.com |

| OPA-derivatized Alanine | Fluorescence Detection | λex = 240, λem ≈ 446-450 | nih.govresearchgate.net |

| OPA-derivatized Aspartate | Fluorescence Detection | λex = 240, λem = 450 | nih.gov |

| OPA-derivatized Glutamate | Fluorescence Detection | λex = 240, λem = 452 | nih.gov |

| Tryptophan | Direct UV Detection | λabs ≈ 280 | youtube.com |

X-ray Diffraction (XRD) for Crystalline Structure Elucidation of Derivatives

While specific XRD data for Isopropyl L-alaninate crystals is not prominently available in the literature, extensive studies on L-alanine and its dipeptide derivatives provide a framework for the methodology. researchgate.netresearchgate.net For instance, L-alanine crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The analysis of dipeptides containing alanine, such as α-L-aspartyl-L-alanine, reveals detailed conformational features, including the trans configuration of the peptide bond and the zwitterionic nature of the molecule in the crystalline state. nih.govresearchgate.net Such studies are performed at low temperatures (e.g., 120 K) to minimize thermal vibrations and obtain a more precise structural model. nih.govresearchgate.net

The crystalline form of a substance can significantly impact its physical properties. For example, the drug Nirogacestat, whose synthesis involves an L-alanine derivative, can exist in several crystalline forms (polymorphs). wikipedia.org The clinically used form is an anhydrous salt with a primitive monoclinic Bravais lattice, and its specific powder XRD pattern is used for identification and quality control. wikipedia.org This highlights the importance of XRD in characterizing the solid-state structure of pharmaceutical intermediates and active ingredients derived from amino acid esters.

Table 2: Crystallographic Data for L-Alanine and a Dipeptide Derivative

| Compound | Space Group | Cell Parameters (Å, °) | Reference |

|---|---|---|---|

| L-Alanine | P2₁2₁2₁ (Orthorhombic) | Not specified in abstract | researchgate.net |

| α-L-aspartyl-L-alanine | P2₁ (Monoclinic) | a = 4.788, b = 16.943, c = 5.807, β = 107.55 | nih.govresearchgate.net |

| β-L-aspartyl-L-alanine | P2₁2₁2₁ (Orthorhombic) | a = 4.845, b = 9.409, c = 19.170 | nih.govresearchgate.net |

Enantiomer-Specific Isotopic Analysis (ESIA)

Enantiomer-specific isotopic analysis (ESIA) is a powerful analytical technique used to determine the stable isotopic composition (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of individual enantiomers of a chiral compound. nih.govjamstec.go.jp This method is particularly valuable for distinguishing between compounds originating from biological processes, which are typically enantiomerically pure, and those formed through abiotic (non-biological) synthesis, which usually result in racemic mixtures (equal amounts of both enantiomers). usra.edunih.gov

The analysis typically involves gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.gov For volatile analysis by GC, amino acids like L-alanine must first be derivatized. A common derivatization procedure involves esterification followed by acylation, for instance, to produce N-trifluoroacetyl (TFA) isopropyl esters. nih.govacs.org The derivatized enantiomers are then separated on a chiral GC column, and the effluent from the column is directed to a combustion reactor and then to the IRMS for isotopic measurement. nih.gov This allows for the determination of isotopic ratios (expressed in delta notation, δ¹⁵N or δ¹³C) for each separated enantiomer. usra.eduacs.org

Isotopic Fractionation Studies

A critical aspect of ESIA is ensuring that the derivatization process does not introduce significant isotopic fractionation, which would alter the natural isotopic composition of the analyte and lead to inaccurate results. alexandraatleephillips.com Isotopic fractionation is the partitioning of isotopes between two substances or phases, which can occur during chemical reactions due to kinetic isotope effects (KIEs). libretexts.orgwikipedia.org

Extensive studies have been conducted to evaluate the isotopic effects associated with the derivatization of amino acids. For the analysis of nitrogen isotopes (δ¹⁵N), the derivatization of the amino group is of primary concern. The formation of TFA/isopropyl ester derivatives has been shown to be highly reproducible, with minimal isotopic fractionation. nih.gov Replicate analyses have demonstrated that the isotopic differences between an underivatized amino acid and its TFA/isopropyl derivative are generally less than 0.5‰, which is within the typical analytical error of the measurement. nih.govacs.org This indicates that the nitrogen isotopic composition of the derivative accurately reflects that of the original compound, validating the use of this method for ESIA. nih.gov

Table 3: Isotopic Fractionation during Amino Acid Derivatization

| Amino Acid | Derivative | Isotope | Observed Isotopic Difference (‰) | Reference |

|---|---|---|---|---|

| 11 Amino Acids (average) | Trifluoroacetyl (TFA)/isopropyl (IP) ester | δ¹⁵N | < 0.5 | nih.gov |

| Alanine | Trifluoroacetyl (TFA)/isopropyl (IP) ester | δ¹⁵N | < 0.3 (within analytical error) | acs.org |

| 12 Amino Acids (average) | Cation Exchange Elution | δ¹⁵N | < 0.3 | alexandraatleephillips.com |

Origins of Chirality in Biological and Abiological Systems

One of the fundamental characteristics of life on Earth is homochirality—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids. nih.govacs.org The origin of this biological preference is a major unanswered question. Abiotic chemical reactions that synthesize chiral molecules typically produce racemic mixtures. nih.gov

The discovery of enantiomeric excesses of certain amino acids in carbonaceous chondrite meteorites, such as the Murchison meteorite, suggests that abiotic pathways for producing non-racemic mixtures exist in extraterrestrial environments. jamstec.go.jpnih.gov ESIA is a critical tool for investigating these findings. By comparing the isotopic signatures of the L- and D-enantiomers (e.g., the Δ¹⁵N(D-L) value), scientists can probe the formation mechanisms and potential origins of these molecules. jamstec.go.jp

For example, a study on the synthesis of racemic alanine via a nucleophilic substitution reaction showed a completely homogeneous isotopic composition between the D- and L-enantiomers (Δ¹⁵N(D-L) = 0.0 ± 0.4‰). jamstec.go.jp In contrast, D-alanine found in the peptidoglycan of bacterial cell walls is often depleted in ¹⁵N relative to L-alanine, resulting in a negative Δ¹⁵N(D-L) value, which is a signature of enzymatic processing. jamstec.go.jp Therefore, ESIA of amino acid esters like Isopropyl L-alaninate from extraterrestrial samples can provide crucial evidence to distinguish between pristine organic synthesis in the early solar system and potential terrestrial biological contamination. usra.edu

Theoretical and Computational Investigations of Isopropyl L Alaninate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and energetics of molecules. mdpi.comnih.gov DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d) or 6-311++G(d,p), can accurately predict molecular properties. rsc.orgnih.govias.ac.in These calculations are fundamental for understanding the reactivity and stability of Isopropyl L-alaninate. researchgate.net

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can determine key electronic properties of Isopropyl L-alaninate, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential, and charge distribution. mdpi.comrsc.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. rsc.org

Analysis of similar amino acid esters and related molecules shows that the ester and amino groups are the primary reactive sites. mdpi.comfau.de For Isopropyl L-alaninate, the nitrogen and oxygen atoms are electron-rich centers, making them susceptible to electrophilic attack. The distribution of electron density, which can be visualized through electrostatic potential maps, highlights the nucleophilic (negative potential) and electrophilic (positive potential) regions of the molecule, providing insights into its intermolecular interaction patterns. mdpi.com

Conformational Analysis and Stability Studies

Isopropyl L-alaninate possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov The relative energies of different conformers are influenced by factors like intramolecular hydrogen bonding and steric hindrance. nih.gov

| Computational Method | Basis Set | Application in Amino Acid Ester Studies |

| Density Functional Theory (DFT) | ||

| B3LYP | 6-31G(d), 6-311++G(d,p) | Geometry optimization, electronic structure, reaction mechanisms, thermodynamic properties. mdpi.comrsc.orgfau.de |

| CAM-B3LYP | 6-311G++(d,p) | Calculation of excitation energies and correction for long-range interactions. ias.ac.in |

| M06-2X | 6-31+G(d,p) | Study of conformational propensities and noncovalent interactions. nih.gov |

| Ab Initio Methods | ||

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, though less accurate for energy calculations than MP2 or DFT. nih.gov |

| Møller-Plesset (MP2) | 6-31G(d) | High-accuracy energy calculations for rotamer energies, good for correlation effects. nih.govresearchgate.net |

| Solvent Models | ||

| PCM / IEFPCM | Various | Simulates the effect of a solvent continuum on molecular properties and stability. nih.govscirp.org |

| SMD | Various | A universal solvation model for calculating solvation free energies. nih.gov |

Reaction Mechanism Predictions and Transition State Elucidation

DFT calculations are a powerful tool for mapping out reaction pathways and identifying transition states. nih.gov For Isopropyl L-alaninate, this is particularly relevant for understanding its hydrolysis back to L-alanine and isopropanol (B130326), a key step in its function as a prodrug promoiety. nih.govscirp.org By calculating the potential energy surface, researchers can determine the activation energy (the energy barrier that must be overcome) for a reaction to occur. nih.gov

Studies on the hydrolysis of other amino acid esters have successfully used DFT to model the reaction mechanism, often involving the formation of a tetrahedral intermediate. fau.denih.gov Such calculations can predict whether a reaction will proceed and at what rate, providing critical information for designing prodrugs that release the active drug at a desired speed. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of molecules over time. ambermd.org MD simulations model the atom-by-atom movement by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and interactions in a simulated environment, such as in a solvent or near a biological molecule. nih.govgithub.com

Solvent Effects on Molecular Behavior

The solvent environment can dramatically alter the behavior and conformational preferences of a molecule. upc.edunih.gov MD simulations explicitly model solvent molecules (like water), providing a realistic picture of how Isopropyl L-alaninate behaves in solution. Studies on alanine-containing peptides have shown that the conformational distribution is highly dependent on the solvent; for instance, a peptide might favor a helical conformation in one solvent but a more extended β-structure in another. nih.govrsc.org

For Isopropyl L-alaninate, the solvent influences the protonation state of the amino group and the stability of different conformers through hydrogen bonding and electrostatic interactions. cymitquimica.comscirp.org Theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase, reducing the energy differences between them. scirp.org MD simulations can capture these dynamic solute-solvent interactions, which are crucial for predicting the molecule's behavior in a biological context. upc.edu

Interactions with Other Molecules or Biological Systems

Isopropyl L-alaninate is frequently used as a promoiety in prodrugs to enhance properties like bioavailability. scirp.orgnih.gov The effectiveness of such a strategy depends on how the prodrug interacts with biological systems, particularly with enzymes like esterases that are responsible for its cleavage to release the active drug. nih.govnih.gov

MD simulations are well-suited to study these complex interactions. nih.gov For example, simulations can model the docking of an Isopropyl L-alaninate-containing prodrug into the active site of an enzyme, revealing the specific binding modes and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that stabilize the complex. nih.govresearchgate.net Atomistic MD simulations of L-alanine have shown its ability to form intricate networks of non-covalent interactions with other molecules. nih.gov This type of analysis is vital for the rational design of new prodrugs, helping to optimize the linker for efficient enzymatic hydrolysis and controlled drug release. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a direct consequence of its electronic and geometric structure. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become standard tools for the prediction of spectroscopic parameters with a high degree of accuracy. nih.govproquest.comrsc.org These in silico predictions are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and identifying unknown compounds.

Vibrational Spectroscopy (IR and Raman):

Computational methods can predict the infrared (IR) and Raman spectra of isopropyl L-alaninate by calculating its vibrational frequencies and intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. A study on L-alanine single crystals demonstrated that DFT calculations can accurately predict vibrational modes in the terahertz region, which are sensitive to the crystal packing and intermolecular interactions. mdpi.comruc.dk For isopropyl L-alaninate, theoretical calculations would involve optimizing the molecular geometry to find its most stable conformation, followed by a frequency calculation at that geometry. The results of such a calculation would provide a list of vibrational frequencies and their corresponding IR intensities and Raman activities, which could then be compared with experimental spectra. A dataset of calculated Raman and IR spectra for a large number of molecules has been developed to aid in the identification and structural elucidation of chemical compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a cornerstone of chemical analysis, and computational methods can predict the ¹H and ¹³C NMR chemical shifts of isopropyl L-alaninate. nih.govproquest.comrsc.orgresearchgate.net The prediction of NMR chemical shifts is highly sensitive to the molecular conformation. Therefore, a thorough conformational analysis of isopropyl L-alaninate would be the first step. For flexible molecules, the predicted chemical shifts are often an average over several low-energy conformations. DFT calculations, employing methods like the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to compute NMR chemical shifts. proquest.com The accuracy of these predictions can be high, with reported root mean square errors of 0.1–0.2 ppm for ¹H and 2.5–8.0 ppm for ¹³C, depending on the computational level. nih.gov

| Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | Density Functional Theory (DFT) | Wavenumbers (cm⁻¹) and intensities of IR and Raman active modes. |

| ¹H NMR Chemical Shifts | DFT with GIAO | Chemical shift (ppm) for each hydrogen atom. |

| ¹³C NMR Chemical Shifts | DFT with GIAO | Chemical shift (ppm) for each carbon atom. |

| Conformational Energies | Ab initio or DFT | Relative energies of different spatial arrangements of the molecule. acs.org |

In Silico Design of Novel Isopropyl L-Alaninate Derivatives

In silico design refers to the use of computational methods to create and evaluate new molecules with specific functionalities before they are synthesized in the laboratory. This approach significantly accelerates the discovery process for new drugs, materials, and other specialty chemicals. For isopropyl L-alaninate, in silico design could be employed to develop novel derivatives with enhanced biological activity, improved stability, or other desirable properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netijpras.comnih.gov A QSAR study on phosphoramidate (B1195095) derivatives of d4T with varying L-alanine esters demonstrated the utility of this approach in predicting anti-HIV activity and cytotoxicity. rsc.org For isopropyl L-alaninate, a similar approach could be used. A library of virtual derivatives could be created by systematically modifying the parent structure. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors would then be correlated with a known activity (e.g., enzyme inhibition, antibacterial activity) to build a predictive QSAR model. nih.gov Such a model could then be used to screen new, unsynthesized derivatives to prioritize those with the highest predicted activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug design for predicting the interaction between a small molecule (ligand) and a protein target. If isopropyl L-alaninate or its derivatives are being considered for a specific biological target, molecular docking could be used to predict their binding affinity and mode of interaction. The results of docking studies can guide the design of new derivatives with improved binding characteristics.

ADMET Prediction:

A crucial aspect of drug design is ensuring that a potential drug molecule has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.govnih.gov In silico tools can predict these properties based on the molecular structure. For newly designed derivatives of isopropyl L-alaninate, computational models can estimate properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity. nih.govnih.gov These predictions help to identify and filter out unpromising candidates early in the design process, saving time and resources.

| Computational Approach | Application in Derivative Design | Example Parameters |

| QSAR | Predicting biological activity | Molecular weight, logP, polar surface area, dipole moment. researchgate.netijpras.com |

| Molecular Docking | Predicting binding to a biological target | Binding energy, hydrogen bond interactions, hydrophobic interactions. researchgate.net |

| ADMET Prediction | Estimating pharmacokinetic and toxicological properties | Aqueous solubility, Caco-2 permeability, cytochrome P450 inhibition, mutagenicity. nih.govnih.gov |

Future Directions in Academic Research on Isopropyl L Alaninate

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isopropyl L-alaninate hydrochloride often involves the use of large quantities of thionyl chloride and isopropanol (B130326), which are difficult to separate and pose environmental and operational challenges. google.com Recognizing these drawbacks, a primary focus of future research is the development of greener and more efficient synthetic methodologies.

Recent innovations have already shown promise in this area. One novel approach involves the reaction of L-alanine with triphosgene (B27547) to form a cyclic intermediate, which is then opened with isopropanol under acidic conditions. google.com This method avoids the use of large amounts of hazardous reagents like thionyl chloride, offering a safer and more environmentally friendly alternative. google.com Another strategy focuses on reducing the consumption of thionyl chloride by employing a metal catalyst, which also allows for the recycling of the catalyst and isopropanol, leading to higher yields and purity. google.com

Future research will likely build upon these successes, exploring a wider range of catalysts, including biocatalysts, and optimizing reaction conditions to further enhance sustainability. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these investigations. rsc.org The development of continuous flow synthesis processes also presents a promising avenue for scalable and sustainable production of isopropyl L-alaninate. rsc.org

Table 1: Comparison of Synthetic Routes for Isopropyl L-Alaninate Hydrochloride

| Method | Key Reagents | Advantages | Disadvantages |

| Traditional Method | L-alanine, Thionyl Chloride, Isopropanol | Established procedure | Large excess of hazardous reagents, difficult separation |

| Triphosgene Method | L-alanine, Triphosgene, Isopropanol | Avoids large quantities of thionyl chloride, milder conditions | Use of toxic triphosgene |

| Catalytic Method | L-alanine, Isopropanol, Metal Catalyst, small amount of Thionyl Chloride | Reduced thionyl chloride usage, recyclable catalyst and solvent, high yield and purity | Requires specific catalyst |

Exploration of Expanded Applications in Chiral Synthesis

The inherent chirality of isopropyl L-alaninate makes it a valuable synthon for the creation of enantiomerically pure molecules, a critical aspect in the pharmaceutical and agrochemical industries. nih.gov While its role in sofosbuvir (B1194449) synthesis is well-established, its potential as a versatile chiral building block is far from fully realized. pmcisochem.fr

Future academic research will likely focus on expanding the utility of isopropyl L-alaninate in the synthesis of a broader range of complex chiral molecules. This could include its incorporation into novel peptide structures, where the isopropyl ester group can act as a protecting group that is readily removable under mild conditions. ontosight.ai Furthermore, its use as a chiral auxiliary or ligand in asymmetric catalysis is an area ripe for exploration. The development of new reactions where the stereocenter of isopropyl L-alaninate directs the formation of new stereocenters in a predictable manner would be a significant advancement.

The synthesis of novel chiral ionic liquids incorporating the isopropyl L-alaninate moiety is another promising direction. nih.gov These materials could find applications as chiral selectors in separation sciences or as catalysts in asymmetric reactions. nih.gov

Advanced Analytical Techniques for Enhanced Characterization

As the applications of isopropyl L-alaninate become more sophisticated, the need for precise and sensitive analytical methods for its characterization and quality control becomes paramount. Current methods often rely on High-Performance Liquid Chromatography (HPLC) for purity assessment and the determination of related substances. patsnap.com